

Ethyl 1,2-thiazole-4-carboxylate: Structural Architecture & Synthetic Pathways

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Ethyl 1,2-thiazole-4-carboxylate

CAS No.: 165275-43-4

Cat. No.: B3245038

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Executive Summary

Ethyl 1,2-thiazole-4-carboxylate (CAS: 165275-43-4), also known as ethyl isothiazole-4-carboxylate, represents a distinct class of five-membered heterocycles containing a nitrogen-sulfur (

) bond. Unlike its more ubiquitous isomer, ethyl 1,3-thiazole-4-carboxylate, the 1,2-thiazole (isothiazole) scaffold exhibits unique electronic properties due to the adjacent heteroatoms, imparting higher aromaticity energy but greater susceptibility to nucleophilic ring cleavage. This guide provides a comprehensive structural, synthetic, and spectroscopic analysis for researchers in medicinal chemistry and heterocyclic synthesis.

Molecular Identity & Structural Analysis[1]

Nomenclature and Classification

- IUPAC Name: Ethyl isothiazole-4-carboxylate[1]
- CAS Number: 165275-43-4[1]

- Molecular Formula:

[1]

- Molecular Weight: 157.19 g/mol [1]
- SMILES: CCOC(=O)C1=CN=SC1

Electronic Distribution & Aromaticity

The isothiazole ring is a

-electron aromatic system. The

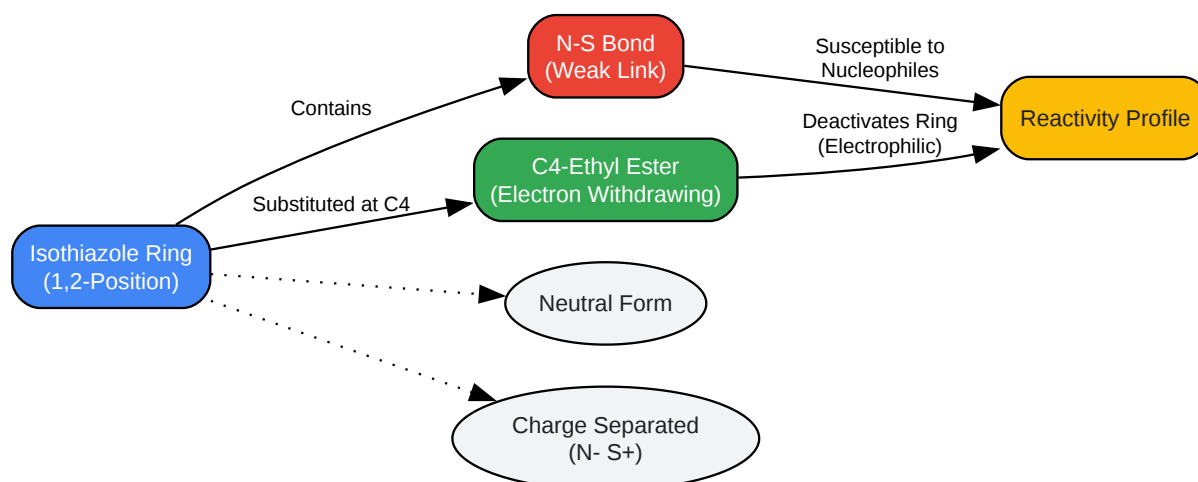
bond is the defining feature, creating a dipole distinct from the 1,3-thiazole isomer.

- Bond Polarization: The electronegativity difference between Nitrogen (3.04) and Sulfur (2.58) polarizes the

bond, making the sulfur atom susceptible to nucleophilic attack.
- Resonance Energy: Isothiazole possesses a resonance energy of ~29 kcal/mol, lower than benzene but higher than furan, indicating moderate stability.
- Substituent Effect: The ethyl ester group at position C4 is electron-withdrawing (-M, -I effect). This deactivates the ring towards electrophilic substitution but stabilizes the molecule against oxidative degradation.

Structural Visualization (Graphviz)

The following diagram illustrates the resonance contributions and the reactivity map of the isothiazole core.



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Figure 1: Structural connectivity and reactivity mapping of Ethyl isothiazole-4-carboxylate.

Synthetic Pathways

Synthesis of the isothiazole core is less trivial than thiazoles due to the necessity of forming the N-S bond. Two primary methodologies are established: [3+2] Cycloaddition and Oxidative Cyclization.

Method A: [3+2] Cycloaddition (Nitrile Sulfide Route)

This method involves the generation of a transient nitrile sulfide species which undergoes 1,3-dipolar cycloaddition with an alkyne.

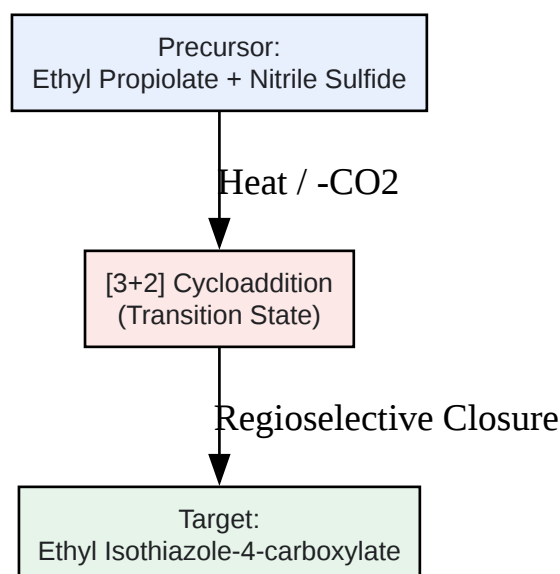
- Precursor Generation: Thermal decomposition of 1,3,4-oxathiazol-2-one generates the unstable nitrile sulfide dipole ().
- Cycloaddition: The dipole reacts with ethyl propiolate (dipolarophile).
- Regioselectivity: The reaction favors the formation of the 4-carboxylate isomer due to electronic steering by the ester group on the alkyne.

Method B: Oxidative Cyclization (Beta-Amino Thionoester)

A robust route for scale-up involves the oxidative closure of acyclic sulfur-nitrogen precursors.

Protocol:

- Starting Material: Ethyl 3-amino-3-thioxopropanoate (thioamide derivative).
- Reagent: Hydrogen Peroxide () or Iodine () in basic media.
- Mechanism: Oxidation of the sulfur atom to a sulfenyl halide or disulfide intermediate, followed by nucleophilic attack by the terminal nitrogen to close the ring.



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Figure 2: [3+2] Cycloaddition pathway for isothiazole synthesis.

Spectroscopic Characterization

Accurate identification relies on distinguishing the 1,2-thiazole from the 1,3-thiazole isomer. The

NMR chemical shifts of the ring protons are diagnostic.

Proton NMR (NMR) Data (Predicted/Literature Consensus)

Solvent:

, 400 MHz.

Position	Proton Type	Chemical Shift (ppm)	Multiplicity	Coupling (Hz)
H-3	Aromatic Ring	9.25 - 9.35	Singlet (s)	-
H-5	Aromatic Ring	8.70 - 8.80	Singlet (s)	-
	Ethyl Ester	4.38	Quartet (q)	7.1
	Ethyl Ester	1.39	Triplet (t)	7.1

Diagnostic Note: In 1,2-thiazoles, the H-3 proton is typically more deshielded (downfield) than H-5 due to the proximity to the electronegative Nitrogen and the anisotropy of the

bond. In contrast, 1,3-thiazole protons (H-2) appear around 8.8 ppm but are flanked by both N and S.

Infrared Spectroscopy (IR)

- C=O (Ester): Strong band at .
- C=N (Ring): Medium band at .
- N-S (Ring): Weak diagnostic stretch at .

Reactivity & Applications in Drug Design

Reactivity Profile

- Nucleophilic Attack: The C-S bond is the "Achilles' heel" of the isothiazole ring. Strong nucleophiles (e.g., Grignard reagents, hydroxide) can cleave this bond, leading to ring-opened sulfur-nitrogen species.
- Lithiation: Treatment with LDA at -78°C selectively deprotonates position C-5, allowing for further functionalization (e.g., introduction of halogens or alkyl groups) while keeping the C4-ester intact.

Medicinal Chemistry Utility

Isothiazoles serve as bioisosteres for:

- Pyridines: Offering similar H-bond acceptor capability but different lipophilicity ().
- Thiazoles: Modulating metabolic stability. The C-S bond is less prone to P450 oxidation than the C-N linkage in some contexts.
- Applications: Used in the design of antibiotics and antipsychotics (e.g., Perospirone derivatives often contain isothiazole-like motifs).

References

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- To cite this document: BenchChem. [Ethyl 1,2-thiazole-4-carboxylate: Structural Architecture & Synthetic Pathways]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3245038/docs#ethyl-1-2-thiazole-4-carboxylate-structural-architecture-synthetic-pathways>]

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